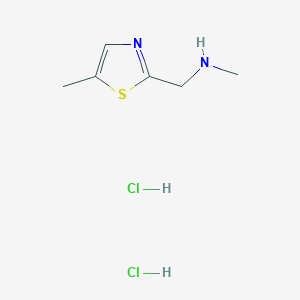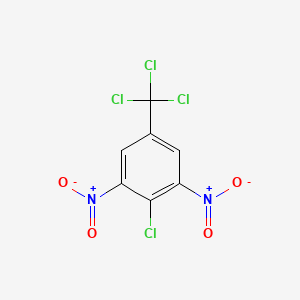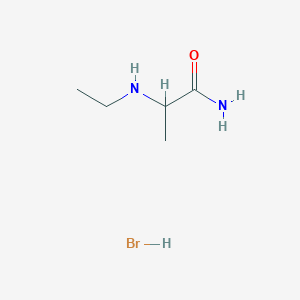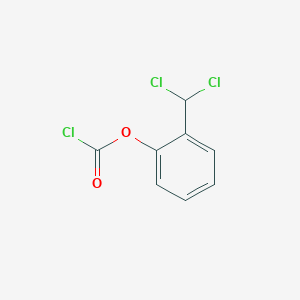![molecular formula C15H15N3O12 B6331092 Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione CAS No. 147876-34-4](/img/structure/B6331092.png)
Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione
Descripción general
Descripción
Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione, more commonly known as ‘Tris’, is an organic compound used in many scientific applications. Tris is a versatile compound that has been used in a variety of processes, from synthesis to biochemical experiments. Tris is a popular choice for many scientific research applications due to its low toxicity, high solubility, and low cost.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods : Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione and its derivatives have been synthesized using various methods. For instance, Bayat and Hajighasemali (2017) developed new methods for synthesizing 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione with high yields and simple methodology (Bayat & Hajighasemali, 2017).
Characterization and Thermal Behavior : These compounds have been characterized by various techniques such as elemental analysis, IR, NMR, and mass spectroscopy. DSC/TGA measurements were carried out to determine their thermal behavior, indicating their potential application in various scientific fields (Bayat & Hajighasemali, 2017).
Applications in Chemistry
Ring Opening Reactions : Vázquez-Tato et al. (2011) explored the reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with phenol or N-methylaniline under solventless conditions, leading to tripodal triols with C3 symmetry. This study shows the compound's utility in organic synthesis (Vázquez-Tato et al., 2011).
Ionic Liquids and Anion Receptors : Seijas and Vázquez-Tato (2013) described the synthesis of tris-imidazolium derivatives of isocyanuric acid, highlighting their potential as anionic receptors and polycationic ionic liquids (Seijas & Vázquez-Tato, 2013).
Pharmaceutical Research
Anticancer Properties : A study by Su et al. (2013) found that the heterocyclic trioxirane compound [1,3,5-tris((oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT)] exhibited significant anticancer effects on chemoresistant human colorectal cancer cells, with less cytotoxicity on normal cells compared to FDA-approved anticancer drugs. This highlights its potential in cancer therapy (Su et al., 2013).
Chemosensitivity Enhancement : The same study also revealed that coadministration of curcumin with TATT significantly increased its cytotoxicity and apoptotic effects, suggesting a synergistic effect in cancer treatment (Su et al., 2013).
Propiedades
IUPAC Name |
1,3,5-tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O12/c19-10-16(1-7-4-25-13(22)28-7)11(20)18(3-9-6-27-15(24)30-9)12(21)17(10)2-8-5-26-14(23)29-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQJCPGJJHDFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN2C(=O)N(C(=O)N(C2=O)CC3COC(=O)O3)CC4COC(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)


![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)






